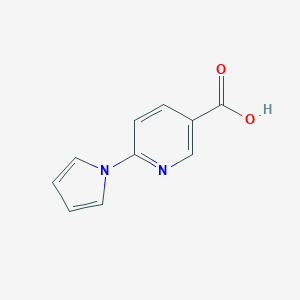

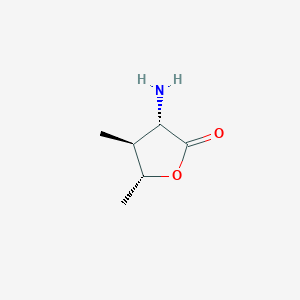

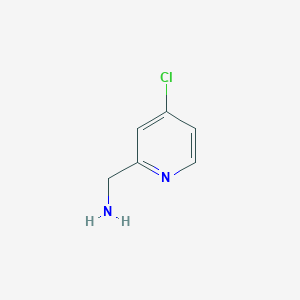

6-(1H-Pyrrol-1-yl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves complex organic reactions utilizing palladium-catalyzed processes, ionic liquid catalysts, and other innovative methods. For example, the practical synthesis of key pharmaceutical intermediates similar to 6-(1H-Pyrrol-1-yl)nicotinic acid involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006). Additionally, protic ionic liquids derived from nicotine, such as nicotinium sulfate, offer biocompatible catalysts for selective acetylation of amines, hinting at the versatility in synthesizing nicotinic acid derivatives (Tamaddon & Azadi, 2017).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized using techniques like NMR, FT-IR, and X-ray crystallography. Studies on similar compounds reveal detailed insights into their molecular geometry, vibrational frequencies, and chemical shift values (Dege et al., 2014). Such analyses are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Nicotinic acid and its derivatives engage in a variety of chemical reactions, forming complexes and undergoing transformations that highlight their chemical versatility. For instance, nicotinic acid esters have been synthesized and used to create thieno[2, 3-b]pyridines and other heterocyclic compounds through cyclization and condensation reactions (Gad-Elkareem et al., 2006).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its behavior in chemical reactions and biological systems.

Chemical Properties Analysis

The chemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid, like acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. For example, the synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function illustrates the compound's ability to participate in regioselective reactions and form biologically relevant structures (Ovdiichuk et al., 2015).

Scientific Research Applications

Nicotinic Acid and Cardiovascular Health

Nicotinic acid, also known as niacin, has been extensively studied for its potent lipid-modifying effects, which are crucial in the prevention and treatment of cardiovascular diseases. Research has highlighted its capability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol. These effects contribute significantly to reducing the risk of coronary heart disease (Digby, Lee, & Choudhury, 2009; Figge, Figge, Souney, Mutnick, & Sacks, 1988). Moreover, niacin's role extends beyond lipid modification, exhibiting anti-inflammatory properties and potentially improving endothelial function, thereby offering a multifaceted approach to cardiovascular health management.

Metabolic Syndrome and Diabetes

Niacin's impact on metabolic syndrome and diabetes mellitus highlights its therapeutic potential beyond cholesterol management. It has been shown to modulate dyslipidemia effectively in type 2 diabetes and metabolic syndrome, suggesting a valuable role in managing these conditions. However, its use must be balanced with careful monitoring due to potential effects on glucose metabolism (McCormack & Keating, 2005).

Anticancer Potential

Emerging research into nicotinic acid derivatives has opened new avenues for anticancer drug development. Novel derivatives of nicotinic acid have shown promising results in preclinical studies, indicating potential applications in cancer treatment. These findings underscore the importance of further exploration into nicotinic acid's mechanism of action and its derivatives for therapeutic use in oncology (Jain, Utreja, Kaur, & Jain, 2020).

Neurological Disorders

Nicotinic acid and its receptors have been implicated in various neurological conditions, including schizophrenia and cognitive deficits. The modulation of nicotinic acetylcholine receptors by nicotinic acid could represent a novel approach to treating these disorders, offering potential improvements in cognitive function and symptom management (Buccafusco, Beach, & Terry, 2009; Martin, Kem, & Freedman, 2004).

Safety and Hazards

The safety data sheet for a related compound, “6-(1H-Pyrazol-1-yl)nicotinic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6-pyrrol-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLGOBAHBJQAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377301 |

Source

|

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-Pyrrol-1-yl)nicotinic acid | |

CAS RN |

175135-86-1 |

Source

|

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)

![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)